molecular formula C13H10N2 B7768851 2-Phenyl-2-(pyridin-2-yl)acetonitrile CAS No. 30901-64-5

2-Phenyl-2-(pyridin-2-yl)acetonitrile

Cat. No. B7768851
CAS RN: 30901-64-5
M. Wt: 194.23 g/mol
InChI Key: CAXNYFPECZCGFK-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C13H10N2 . It is the major metabolite of SC 15396, which is an antigastrin that inhibits gastric secretion .


Synthesis Analysis

The synthesis of alpha-substituted 2,2’-bipyridines bearing the fragment of the alpha-C-H-active compound, phenylacetonitrile, was obtained by using the combination of S NH and aza-Diels-Alder reactions .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-(pyridin-2-yl)acetonitrile consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .


Chemical Reactions Analysis

The chemical reactions involving 2-Phenyl-2-(pyridin-2-yl)acetonitrile include the combination of S NH and aza-Diels-Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-2-(pyridin-2-yl)acetonitrile include a molecular weight of 194.23 . The compound is solid at 20°C .

Scientific Research Applications

  • Spectrophotometric Basicity Scale Development : 2-Phenyl-2-(pyridin-2-yl)acetonitrile is used in the development of a self-consistent spectrophotometric basicity scale in acetonitrile. This scale is useful for understanding the basicity of various bases, including substituted pyridines, which is crucial in organic synthesis and reaction mechanism studies (Kaljurand et al., 2000).

  • Structural Analysis in Metal Complexes : Research on bis[2-(pyridin-2-yl)phenyl]rhodium(III) complexes, which include acetonitrile or monodeprotonated thyminate ligands, involves the use of 2-Phenyl-2-(pyridin-2-yl)acetonitrile. X-ray analysis of these complexes provides insights into their structure and potential applications in catalysis or material science (Sakate et al., 2016).

  • Formation of Metal Ion Complexes : A study involving the reaction of 2-benzoylpyridine in acetonitrile under basic conditions led to a nickel(II) complex containing the anion of a related compound. This research aids in understanding the behavior of metal ions and ligands in different chemical environments, which is significant in the fields of coordination chemistry and metal-organic frameworks (Kitos et al., 2016).

  • Kinetic Studies in Organic Reactions : The kinetics and mechanism of the pyridinolysis of phenyl chloroformates in acetonitrile, involving compounds related to 2-Phenyl-2-(pyridin-2-yl)acetonitrile, are studied to understand reaction pathways and rates. Such studies are fundamental in organic synthesis and reaction optimization (Koh et al., 1998).

  • Antioxidant Activity in New Heterocycles : 2-Phenyl-2-(pyridin-2-yl)acetonitrile is used as a key intermediate in the synthesis of new heterocycles, including pyrazoles, pyridine, and thiophenes. Some of these compounds show antioxidant activity comparable to ascorbic acid, indicating potential pharmaceutical applications (El‐Mekabaty, 2015).

  • Pyridinolysis of Phenyl Acetates : The reaction rates of substituted phenyl acetates with pyridine in acetonitrile are influenced by the electronic nature of substituents. Understanding these reactions is essential in synthesizing esters and amides, which are fundamental building blocks in organic chemistry (Yoh et al., 1988).

  • Sequestering Agents for Metal Cations : Derivatives of 2-Phenyl-2-(pyridin-2-yl)acetonitrile, such as N, N', N''-tris(phenyl)azacalix3pyridine, act as powerful sequestering agents for Be2+ cations. This research is relevant in environmental chemistry and metal ion removal (Despotović & Maksić, 2011).

  • Synthesis of Antiulcer Agents : The substitution of the pyridine ring in certain compounds with a pyridazine ring, using 2-Phenyl-2-(pyridin-2-yl)acetonitrile derivatives as intermediates, leads to the synthesis of potential antiulcer agents. This has implications for medicinal chemistry and drug development (Yamada et al., 1981).

Safety And Hazards

2-Phenyl-2-(pyridin-2-yl)acetonitrile is harmful by inhalation, in contact with skin, and if swallowed . It has a signal word of warning .

properties

IUPAC Name

2-phenyl-2-pyridin-2-ylacetonitrile
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InChI

InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CAXNYFPECZCGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
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DSSTOX Substance ID

DTXSID50863480
Record name Phenyl(pyridin-2-yl)acetonitrile
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Molecular Weight

194.23 g/mol
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Physical Description

Off-white to light brown powder; [Archer Daniels Midland MSDS]
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Product Name

2-Phenyl-2-(pyridin-2-yl)acetonitrile

CAS RN

5005-36-7, 30901-64-5, 9010-10-0
Record name α-Phenyl-2-pyridineacetonitrile
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Record name 2-Pyridylphenylacetonitrile
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Record name 2-PYRIDYLPHENYLACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Dawidowski, M Król, B Szulczyk, A Chodkowski… - Bioorganic …, 2020 - Elsevier
A series of 2-aryl-2-(pyridin-2-yl)acetamides were synthesized and screened for their anticonvulsant activity in animal models of epilepsy. The compounds were broadly active in the ‘…
Number of citations: 2 www.sciencedirect.com
A Casiraghi - 2020 - air.unimi.it
Parkinson’s Disease (PD) is a neurological disorder characterized by the progressive degeneration of dopaminergic striatal neurons, which in turn leads to the onset of a typical set of …
Number of citations: 2 air.unimi.it
MN Schaeff - 2017 - huskiecommons.lib.niu.edu
Two areas of research are described in this thesis. The first methodology develops synthetic strategies to prepare imides. Imides possess many important properties which are utilized in …
Number of citations: 0 huskiecommons.lib.niu.edu
LX Xing, CW Shen, YY Sun, L Huang… - Journal of …, 2017 - Wiley Online Library
The present work describes an efficient and commercially viable process for the synthesis of dexmethylphenidate hydrochloride (1), a mild nervous system stimulant. The overall yield is …
Number of citations: 3 onlinelibrary.wiley.com

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